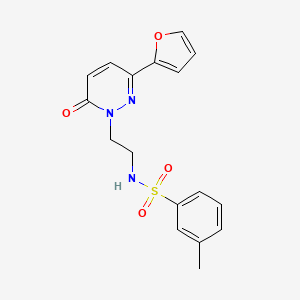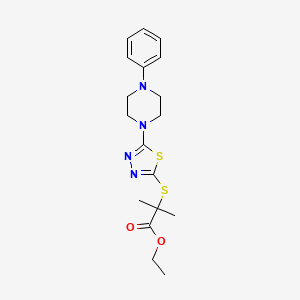
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. QPA is a small molecule that has been found to have promising biological activities, making it a target for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Quinazolinone derivatives, like 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, exhibit a broad spectrum of pharmacological activities, making them valuable in medicinal chemistry and drug discovery. These compounds are integral parts of many drugs due to their effectiveness against various diseases, including cancer, malaria, and bacterial infections. Their structural diversity allows for the development of novel therapeutic agents with improved efficacy and reduced side effects (Mishra, Nair, & Baire, 2022).
Anticancer Research
In anticancer research, isoquinoline derivatives are explored for their potential in modern therapeutics. The pharmacological importance of these compounds is highlighted by their capabilities to inhibit the growth of cancer cells through various mechanisms. This makes them a subject of interest in the development of new anticancer drugs with the potential for high efficacy and specificity (Danao et al., 2021).
Diabetes and Metabolic Disorders
Compounds related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide are studied for their applications in treating metabolic disorders, such as diabetes. Dipeptidyl peptidase IV inhibitors, which can include quinazolinone structures, are a focus of research due to their role in enhancing the incretin system, thereby offering a therapeutic approach for managing type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).
Neurological Applications
Research into the central nervous system (CNS) acting drugs often involves quinazolinone derivatives due to their diverse biological activities. These compounds are being investigated for potential effects on depression, euphoria, and convulsion, showcasing their versatility in the development of novel CNS medications (Saganuwan, 2017).
Asymmetric Catalysis
In the field of synthetic chemistry, compounds with quinazolinone structures are utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules. Their application in catalysis underlines the importance of these compounds in the preparation of pharmaceuticals and fine chemicals, demonstrating their contribution to advancing synthetic methodologies (Hargaden & Guiry, 2009).
Eigenschaften
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-13-4-3-8-18-10-13)7-9-21-12-20-15-6-2-1-5-14(15)17(21)23/h1-6,8,10,12H,7,9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJOOQDQBCYXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)
![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363674.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)


